molecular formula C16H16N4OS2 B12201155 N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12201155
M. Wt: 344.5 g/mol
InChI Key: VBRNVBABVHSEES-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, depending on the reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some compounds in this class have shown potential as anticancer agents.

Industry

    Agriculture: Used as fungicides or herbicides.

    Pharmaceuticals: Potential use in drug development for various diseases.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes or interact with DNA, leading to their biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings.

    Thioether Compounds: Compounds containing sulfur atoms bonded to carbon.

    Acetamide Derivatives: Compounds with similar acetamide groups.

Uniqueness

The uniqueness of N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N4OS2/c1-11-5-7-12(8-6-11)17-14(21)10-23-16-19-18-15(20(16)2)13-4-3-9-22-13/h3-9H,10H2,1-2H3,(H,17,21)

InChI Key

VBRNVBABVHSEES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3

Origin of Product

United States

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